4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 325733-94-6
VCID: VC6507027
InChI: InChI=1S/C27H21N3O3S2/c31-26(29-27-28-23-16-13-18-6-1-3-9-22(18)25(23)34-27)20-11-14-21(15-12-20)35(32,33)30-17-5-8-19-7-2-4-10-24(19)30/h1-4,6-7,9-16H,5,8,17H2,(H,28,29,31)
SMILES: C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5
Molecular Formula: C27H21N3O3S2
Molecular Weight: 499.6

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

CAS No.: 325733-94-6

Cat. No.: VC6507027

Molecular Formula: C27H21N3O3S2

Molecular Weight: 499.6

* For research use only. Not for human or veterinary use.

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide - 325733-94-6

Specification

CAS No. 325733-94-6
Molecular Formula C27H21N3O3S2
Molecular Weight 499.6
IUPAC Name N-benzo[g][1,3]benzothiazol-2-yl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Standard InChI InChI=1S/C27H21N3O3S2/c31-26(29-27-28-23-16-13-18-6-1-3-9-22(18)25(23)34-27)20-11-14-21(15-12-20)35(32,33)30-17-5-8-19-7-2-4-10-24(19)30/h1-4,6-7,9-16H,5,8,17H2,(H,28,29,31)
Standard InChI Key UKWXABAUHWLOEM-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 3,4-Dihydroquinoline: A partially saturated quinoline derivative providing a planar aromatic system with potential π-π stacking interactions.

  • Naphtho[2,1-d]thiazole: A bicyclic system combining naphthalene and thiazole rings, known for its electron-deficient properties and role in intercalative DNA binding.

  • Benzamide-Sulfonyl Bridge: A sulfonyl group links the dihydroquinoline to a benzamide unit, introducing hydrogen-bonding capabilities and conformational rigidity .

The molecular formula C27H21N3O3S2 (molecular weight: 499.6 g/mol) reflects its polyheterocyclic nature. Spectroscopic data, including InChI (InChI=1S/C27H21N3O3S2/c31-26(29-27-28-23-16-13-18-6-1-3-9-22(18)25(23)34-27)20-11-14-21(15-12-20)35(32,33)30-17-5-8-19-7-2-4-10-24(19)30/h1-4,6-7,9-16H,5,8,17H2,(H,28,29,31)) and SMILES (C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5), confirm the connectivity and stereoelectronic features.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC27H21N3O3S2
Molecular Weight499.6 g/mol
IUPAC NameN-benzo[g] benzothiazol-2-yl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
SolubilityNot reported
PubChem CID4384404

Synthetic Pathways and Analytical Characterization

While the exact synthesis route for this compound remains undisclosed, analogous benzamide-sulfonyl hybrids are typically constructed via:

  • Sulfonation: Introducing the sulfonyl group to dihydroquinoline using chlorosulfonic acid or SO3 .

  • Amide Coupling: Reacting the sulfonated intermediate with naphthothiazol-2-amine under peptide coupling conditions (e.g., HATU or EDC) .

Spectroscopic validation for related compounds includes:

  • 1H/13C NMR: Distinct signals for sulfonyl-linked protons (δ 7.14–7.18 ppm) and benzamide NH (δ 10.09–10.54 ppm) .

  • HRMS: Precise mass confirmation within 5 ppm error .

Compound ClassTargetActivity (IC50/Ki)Source
Thiazole-benzamidesDNA topoisomerase II0.89 µM
Quinoline-sulfonamidesVEGFR-20.12 µM
Benzamide-sulfonamideshCA I/II4.07–37.16 nM

Enzyme Inhibition

The sulfonyl-benzamide scaffold shows nanomolar affinity for carbonic anhydrase (CA) and acetylcholinesterase (AChE):

  • hCA I Inhibition: Ki = 4.07 ± 0.38 nM (compound 3g) .

  • AChE Inhibition: Ki = 8.91 ± 1.65 nM (compound 3f) .
    These results suggest potential applications in glaucoma and neurodegenerative diseases .

Anti-Inflammatory and Analgesic Effects

Benzamide derivatives (e.g., 1,4-dihydroquinazolin-3(2H)-yl analogs) reduce edema by 54.1% and exhibit 21-fold greater analgesic potency than indomethacin . Mechanistically, COX-2 inhibition (IC50 = 0.04–0.07 µM) parallels celecoxib’s efficacy .

Future Directions and Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the naphthothiazole substituents to enhance DNA intercalation.

  • Targeted Delivery: Encapsulation in nanoliposomes to improve bioavailability.

  • Polypharmacology: Dual CA/AChE inhibition for Alzheimer’s disease.

  • Synthetic Optimization: Flow chemistry routes to reduce step count and improve yields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator